4-Piperidinecarbonitrile, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride
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Overview
Description
4-Piperidinecarbonitrile, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinecarbonitrile moiety and a pyrrolopyrimidine ring system. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarbonitrile, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidinecarbonitrile intermediate, followed by the construction of the pyrrolopyrimidine ring. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product. Safety protocols and environmental considerations are also critical in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarbonitrile, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-Piperidinecarbonitrile, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in the study of biological pathways and as a tool for probing cellular functions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinecarbonitrile, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinecarbonitrile derivatives and pyrrolopyrimidine analogs. Examples include:
- 4-Piperidinecarbonitrile, 1-(6,7-dihydro-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-
- 4-Piperidinecarbonitrile, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-4-yl)-
Uniqueness
The uniqueness of 4-Piperidinecarbonitrile, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, monohydrochloride lies in its specific structural features and the presence of the hydrochloride salt. These characteristics can influence its reactivity, solubility, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
122113-22-8 |
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Molecular Formula |
C13H16ClN5O |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
1-(7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)piperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H15N5O.ClH/c1-17-11(19)6-10-8-15-13(16-12(10)17)18-4-2-9(7-14)3-5-18;/h8-9H,2-6H2,1H3;1H |
InChI Key |
LPMCYBUTTXOLPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCC(CC3)C#N.Cl |
Origin of Product |
United States |
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